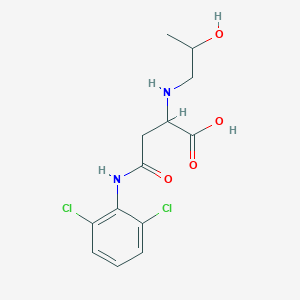
4-(4-Methoxyphenoxy)benzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methoxyphenoxy)benzenesulfonic acid is an organic compound with the molecular formula C13H12O5S It is characterized by the presence of a methoxy group attached to a phenoxy group, which is further connected to a benzenesulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenoxy)benzenesulfonic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-chlorobenzenesulfonic acid.
Reaction: The 4-methoxyphenol undergoes a nucleophilic aromatic substitution reaction with 4-chlorobenzenesulfonic acid in the presence of a base such as potassium carbonate.
Conditions: The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C) to facilitate the substitution process.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Methoxyphenoxy)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 4-(4-formylphenoxy)benzenesulfonic acid or 4-(4-carboxyphenoxy)benzenesulfonic acid.
Reduction: Formation of 4-(4-methoxyphenoxy)benzenesulfonate or 4-(4-methoxyphenoxy)benzenesulfinate.
Substitution: Formation of 4-(4-nitrophenoxy)benzenesulfonic acid or 4-(4-bromophenoxy)benzenesulfonic acid.
Aplicaciones Científicas De Investigación
4-(4-Methoxyphenoxy)benzenesulfonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Methoxyphenoxy)benzenesulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules. The methoxy and phenoxy groups can contribute to the compound’s binding affinity and specificity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Hydroxyphenoxy)benzenesulfonic acid: Similar structure but with a hydroxy group instead of a methoxy group.
4-(4-Methylphenoxy)benzenesulfonic acid: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Chlorophenoxy)benzenesulfonic acid: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
4-(4-Methoxyphenoxy)benzenesulfonic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs with different substituents.
Propiedades
IUPAC Name |
4-(4-methoxyphenoxy)benzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c1-17-10-2-4-11(5-3-10)18-12-6-8-13(9-7-12)19(14,15)16/h2-9H,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKUTAGNBZIAGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]thiazol-2-ylthio)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2365623.png)

![3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid](/img/structure/B2365626.png)
![N-(2-CARBAMOYLPHENYL)-6-OXO-1-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE](/img/structure/B2365627.png)


![(5Z)-1-butyl-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2365633.png)


![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
![2-(4-FLUOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2365638.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetonitrile](/img/structure/B2365640.png)
